molecular formula C14H8O4 B034044 1,4-Dihydroxyanthraquinone CAS No. 103220-12-8

1,4-Dihydroxyanthraquinone

Cat. No. B034044
M. Wt: 240.21 g/mol
InChI Key: GUEIZVNYDFNHJU-UHFFFAOYSA-N
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Description

1,4-Dihydroxyanthraquinone, also known as quinizarin or Solvent Orange 86, is an organic compound derived from anthraquinone . It is an orange or red-brown crystalline powder . This compound is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl (OH) groups .


Synthesis Analysis

Several amino-substituted anthraquinones were synthesized from 1,4-dihydroxyanthraquinone using a modified Marschalk reaction . This reaction is a key step in the synthesis of these compounds .


Molecular Structure Analysis

Quinizarin has a large conjugated aromatic system with strong absorption of visible light and shows strong luminescence both in solutions and as a complex together with aluminium ions . It also shows surprisingly good properties for film deposition due to reactive –OH groups and low sublimation temperature (130 °C) .


Chemical Reactions Analysis

The study of the chemical reactions of 1,4-Dihydroxyanthraquinone is still ongoing. Recent research has focused on its capacity to detect Cu2+ ions and its fluorescence quenching mechanisms .


Physical And Chemical Properties Analysis

1,4-Dihydroxyanthraquinone has a molar mass of 240.21 g/mol . It appears as an orange or red-brown crystalline powder . The melting point is between 198 to 199 °C, and the boiling point is 450 °C .

Scientific Research Applications

Acid-Base Indicator in Isopropyl Alcohol Medium

1,4-Dihydroxyanthraquinone has been studied for its use as an acid-base indicator in isopropyl alcohol medium. The study determined the acid dissociation constants of the indicator in this solution, enabling its use for determining weak organic acids with high accuracy (Barbosa, Sánchez, & Bosch, 1984).

Application in Organic Synthesis and Drug Discovery

The compound is significant in the field of organic synthesis and drug discovery. A method to functionalize the 1,4-dihydroxyanthraquinone skeleton efficiently was developed, which is beneficial for the drug discovery process. This method provides an advantage over traditional approaches, which often require the protection and deprotection of OH groups (Zhao et al., 2013).

Structural Determination Using X-ray Diffraction

The crystal and molecular structure of 1,4-dihydroxyanthraquinone was determined using X-ray diffraction techniques. This study provided detailed information on the molecular geometry, including intermolecular hydrogen bonds and approach distances between oxygen atoms (Deppisch & Nigam, 1980).

Anti-trypanosomal Agents

1,4-Dihydroxyanthraquinone derivatives were synthesized and evaluated as anti-trypanosomal agents. The study included molecular docking analysis and in-vitro evaluation, demonstrating promising potential for these derivatives in treating trypanosomiasis (Kisula et al., 2022).

Photoinitiator for Photopolymerization

Dihydroxyanthraquinone derivatives, including 1,4-dihydroxyanthraquinone, were investigated as photoinitiators for photopolymerization processes. These compounds showed good solubility and absorption in the blue light wavelength range, making them potential candidates for applications under blue LED bulb irradiation (Zhang et al., 2016).

Synthesis Optimization

The synthesis of 1,4-dihydroxyanthraquinone was optimized, leading to a high yield of the compound. This study provided valuable insights into the efficient production of 1,4-dihydroxyanthraquinone, which is crucial for its applications in various fields (Liu Shan-shan, 2009).

Electrochemical Sensor Development

An electrochemical sensor for 1,4-dihydroxyanthraquinone was developed using molecularly imprinted polymer and multi-walled carbon nanotubes. This sensor demonstrated high selectivity and sensitivity, along with good reproducibility and repeatability, making it effective for real sample analysis (Nezhadali, Senobari, & Mojarrab, 2016).

Safety And Hazards

1,4-Dihydroxyanthraquinone is suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects . It causes serious eye irritation . Proper safety measures should be taken while handling this compound .

Future Directions

1,4-Dihydroxyanthraquinone has potential applications in the field of sensor technologies . It can be used as a versatile sensing platform for phosphate anions, particularly in live cell imaging . It also shows promise in the field of atomic layer deposition .

properties

IUPAC Name

1,4-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEIZVNYDFNHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044464
Record name 1,4-Dihydroxyanthracene-9,10-dione
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Quinizarin

CAS RN

81-64-1
Record name Quinizarin
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Record name 1,4-Dihydroxy-9,10-anthracenedione
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Record name Quinizarin
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Synthesis routes and methods I

Procedure details

2-(methoxypropylamino)-1,4-dihydroxyanthraquinone was prepared as follows: 60 grams of 1,4-dihydroxyanthraquinone, 15.5 grams of boric acid, and 89 grams of methoxypropylamine were slurried in 125 ml of water. The slurry was stirred and heated to 65° Celsius, and a strong stream of air was bubbled through it. These conditions were maintained about nine hours, or until thin layer chromatography of the reaction mixture failed to isolate any, 1,4-dihydroxyanthraquinone.
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Synthesis routes and methods II

Procedure details

The present invention relates to a process for the production of 1,4,5,8-tetrahydroxyanthraquinone (hereinafter referred to as diquinizarine) by reacting phthalic anhydride with p-chlorophenol in oleum and in the presence of boron catalysts to give the boron complex of 1,4-dihydroxyanthraquinone, and then chlorinating this boron complex direct with chlorinating agents, in the same reaction medium, to give the boron complex of 5,8-dichloro-1,4-dihydroxyanthraquinone, and subsequently hydrolysing this chlorinated boron complex to diquinizarine.
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Synthesis routes and methods III

Procedure details

The method was the same as in Example 1, but using 11.0 g (0.1 mols) of hydroquinone and 20.1 g (0.1 mols) of phthalic acid dichloride. The product was 15.6 g (65% yield) of 1,4-dihydroxy-9,10-anthraquinone (2), m.p.=199° C. (literature 200°-202° C. EtOH).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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